molecular formula C8H6N4O B3114860 2-(1H-tetrazol-5-yl)benzaldehyde CAS No. 205452-86-4

2-(1H-tetrazol-5-yl)benzaldehyde

Cat. No.: B3114860
CAS No.: 205452-86-4
M. Wt: 174.16 g/mol
InChI Key: UDLSPIOZKAXXNP-UHFFFAOYSA-N
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Description

2-(1H-Tetrazol-5-yl)benzaldehyde is an organic compound with the molecular formula C8H6N4O. It is a heterocyclic compound containing both a benzaldehyde and a tetrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine . The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions. Another approach involves the use of triethyl orthoformate and sodium azide in the presence of a Lewis acid catalyst like indium(III) chloride .

Industrial Production Methods

Industrial production methods for 2-(1H-tetrazol-5-yl)benzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Tetrazol-5-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Tetrazol-5-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a tetrazole ring in the same molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex compounds .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-5-6-3-1-2-4-7(6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLSPIOZKAXXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-tetrazol-5-yl)benzaldehyde
Reactant of Route 2
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Reactant of Route 3
2-(1H-tetrazol-5-yl)benzaldehyde
Reactant of Route 4
2-(1H-tetrazol-5-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(1H-tetrazol-5-yl)benzaldehyde
Reactant of Route 6
2-(1H-tetrazol-5-yl)benzaldehyde

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